molecular formula C16H21NO4 B2590572 8,9-dimethoxy-1,1,10b-trimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-{a}]isoquinolin-3-one CAS No. 312509-78-7

8,9-dimethoxy-1,1,10b-trimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-{a}]isoquinolin-3-one

Cat. No.: B2590572
CAS No.: 312509-78-7
M. Wt: 291.347
InChI Key: RQFJXENCZAEXQQ-UHFFFAOYSA-N
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Description

8,9-Dimethoxy-1,1,10b-trimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-{a}]isoquinolin-3-one is a complex organic compound that belongs to the class of oxazoloisoquinolines. This compound is characterized by its unique structure, which includes a fused oxazole and isoquinoline ring system. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-dimethoxy-1,1,10b-trimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-{a}]isoquinolin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors to form the isoquinoline ring.

    Introduction of the Oxazole Ring: The oxazole ring is introduced through a cyclization reaction involving suitable reagents and conditions.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

8,9-Dimethoxy-1,1,10b-trimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-{a}]isoquinolin-3-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at various positions on the ring system, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

8,9-Dimethoxy-1,1,10b-trimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-{a}]isoquinolin-3-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8,9-dimethoxy-1,1,10b-trimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-{a}]isoquinolin-3-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it often involves binding to enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell growth or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 8,9-Dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline
  • 8,9-Dihydroxy-1,5,6,10b-tetrahydro-2H-pyrrolo[2,1-a]-isoquinolin-3-one

Uniqueness

8,9-Dimethoxy-1,1,10b-trimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-{a}]isoquinolin-3-one is unique due to its specific structural features, such as the fused oxazole and isoquinoline rings, and the presence of methoxy groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

8,9-dimethoxy-1,1,10b-trimethyl-5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-15(2)16(3)11-9-13(20-5)12(19-4)8-10(11)6-7-17(16)14(18)21-15/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFJXENCZAEXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(C3=CC(=C(C=C3CCN2C(=O)O1)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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